

The Discovery and Characterization of 7-Hydroxyquetiapine: A Technical Overview

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Compound of Interest					
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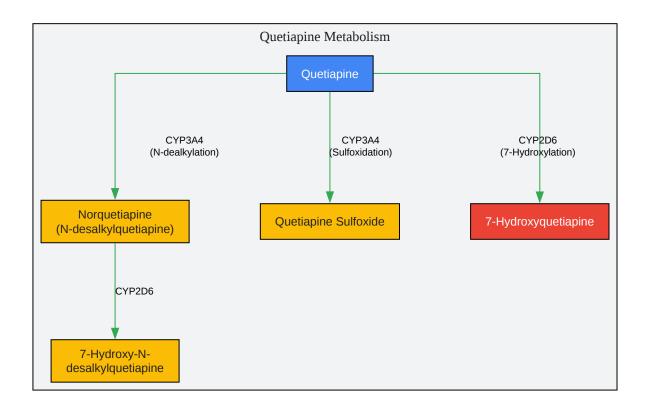
Introduction

Quetiapine is an atypical antipsychotic medication widely used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[1] Upon administration, quetiapine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system.[2] This process yields several metabolites, one of which is **7-Hydroxyquetiapine** (also known as ICI 214227), a major active metabolite.[3][4][5] This document provides a detailed technical guide on the discovery, characterization, and analytical methodologies related to **7-Hydroxyquetiapine**, intended for researchers and professionals in drug development.

Discovery and Metabolic Pathway

7-Hydroxyquetiapine is a product of the hydroxylation of quetiapine. The metabolic conversion is carried out by liver enzymes, with CYP3A4 and CYP2D6 being the primary catalysts. While CYP3A4 is the main enzyme responsible for quetiapine's overall metabolism, including sulfoxidation and N-dealkylation, CYP2D6 contributes to a lesser extent to the formation of **7-Hydroxyquetiapine**. The metabolism of **7-Hydroxyquetiapine** itself is subsequently catalyzed mainly by CYP3A4. Though considered a major active metabolite, its specific pharmacological activity has not yet been fully determined.





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Figure 1: Metabolic Pathway of Quetiapine

Physicochemical and Pharmacokinetic Properties

7-Hydroxyquetiapine is a weakly alkaline compound. Its pharmacokinetic profile has been investigated in both human and animal studies, showing that its half-life is very similar to that of the parent drug, quetiapine.

Table 1: Physicochemical Properties of 7-Hydroxyquetiapine



Property	Value	Reference
Molecular Formula	C21H25N3O3S	
Molecular Weight	399.51 g/mol	-
CAS Number	139079-39-3	-
рКа	7.06	-
Form	Solid (White to Pale Yellow)	-
Melting Point	56-60°C	-
Solubility	Slightly soluble in Chloroform, DMSO, Methanol	-

Table 2: Pharmacokinetic Parameters of 7-Hydroxyquetiapine in Guinea Pigs Following a Single

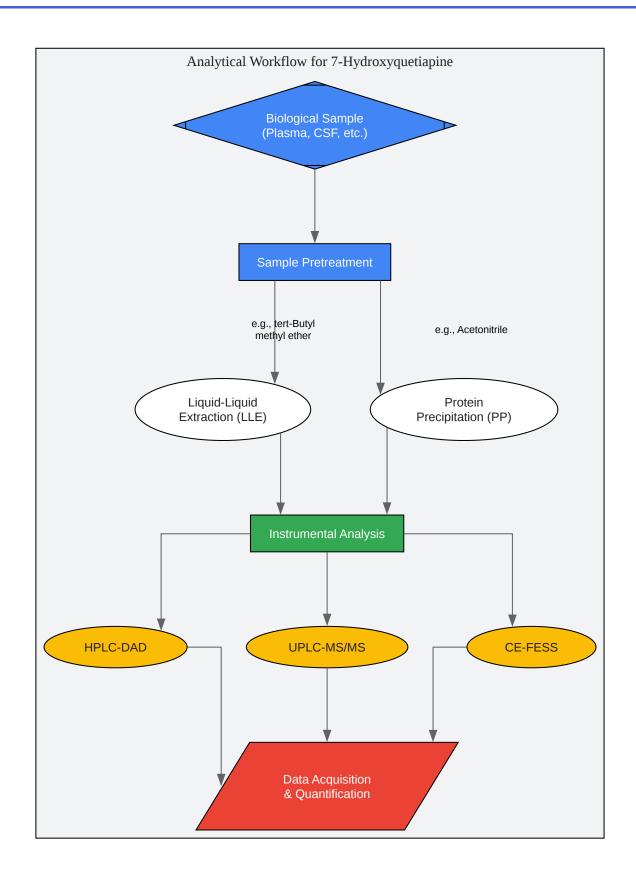
Intragastric Administration

Dose	Matrix	Cmax	T1/2 (mean)	Reference
25 mg/kg	Blood	75.6 ng/mL	2.9 h	_
Hair Roots	1.0 ng/mg	77.1 h		
50 mg/kg	Blood	175.5 ng/mL	4.1 h	_
Hair Roots	1.8 ng/mg	103.6 h		_
100 mg/kg	Blood	173.7 ng/mL	4.2 h	
Hair Roots	6.4 ng/mg	385.9 h		_

Experimental Protocols for Characterization

The quantification and characterization of **7-Hydroxyquetiapine** in biological matrices are crucial for pharmacokinetic and metabolic studies. Various analytical techniques have been developed and validated for this purpose.





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Figure 2: General Analytical Workflow



High-Performance Liquid Chromatography (HPLC)

A validated HPLC method has been developed for the simultaneous determination of quetiapine and its metabolites, including **7-Hydroxyquetiapine**, in rat plasma.

- Sample Preparation: A one-step protein precipitation with acetonitrile is performed on plasma samples.
- · Chromatographic Separation:
 - Column: C18 column (e.g., Zorbax Eclipse Plus, 4.6 mm × 100 mm, 3.5 μm).
 - Mobile Phase: Gradient elution using a mixture of acetate buffer (10 mM, pH 5) and acetonitrile.
 - Flow Rate: 1 mL/min.
- Detection: Diode-Array Detector (DAD) at 225 nm.
- Internal Standard: Carbamazepine.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For higher sensitivity, a UPLC-MS/MS method has been established for the analysis of quetiapine and its active metabolites in rat plasma and cerebrospinal fluid (CSF).

- Sample Preparation: Liquid-liquid extraction of 100-µL samples. The addition of 0.3% formic acid has been shown to improve the peak shape for quetiapine.
- Chromatography: UPLC system (e.g., Waters ACQUITY).
- Detection: Tandem mass spectrometry with a TurbolonSpray interface.
- Performance: This method achieves low limits of detection and enables high sample throughput with analysis times under 3.5 minutes.



Capillary Electrophoresis (CE) with Field-Enhanced Sample Stacking (FESS)

This technique has been employed as an online preconcentration method to enhance sensitivity for the analysis of quetiapine and its metabolites in plasma.

- Sample Preparation: Liquid-liquid extraction using tert-Butyl methyl ether as the extraction solvent.
- Optimal Separation Conditions:
 - Buffer: 120 mM phosphate (pH 4.0) containing 0.005% (w/v) polyvinyl pyrrolidone and 40% (v/v) methanol.
 - Sample Injection: Electrokinetic injection at 10 kV for 60 seconds.
 - Separation Voltage: 26 kV.
- Performance: This method successfully separates quetiapine, norquetiapine, and 7hydroxyquetiapine within 15 minutes and achieves a sensitivity enrichment of 463-835-fold compared to traditional capillary zone electrophoresis.

Table 3: Analytical Method Performance for 7-

Hvdroxvquetiapine Quantification

Method	Matrix	Limit of Detection (LOD)	Linearity Range	Reference
HPLC-DAD	Rat Plasma	-	0.086 - 171 μg/mL	
UPLC-MS/MS	Rat Plasma	0.01 ng/mL	-	_
Rat CSF	0.01 ng/mL	-		
CE-FESS	Human Plasma	1.00 ng/mL	3 - 120 ng/mL	



Conclusion

7-Hydroxyquetiapine is a key, active metabolite in the biotransformation of quetiapine. Its discovery and subsequent characterization have been facilitated by advanced analytical techniques capable of detecting and quantifying it in complex biological matrices. While its specific pharmacological profile is still under investigation, understanding its formation, pharmacokinetics, and analytical determination is essential for a comprehensive grasp of quetiapine's overall mechanism of action and for therapeutic drug monitoring. The detailed protocols and data presented provide a valuable resource for researchers and clinicians in the field of neuropsychopharmacology and drug metabolism.

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